Thiohydroxylamine, S-(aminothioxomethyl)-
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Overview
Description
Thiohydroxylamine, S-(aminothioxomethyl)- is a chemical compound with the molecular formula CH4N2S2 and a molecular weight of 108.19 g/mol It is known for its unique structure, which includes a thiohydroxylamine group and an aminothioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiohydroxylamine, S-(aminothioxomethyl)- typically involves the reaction of thiohydroxylamine with a suitable aminothioxomethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of Thiohydroxylamine, S-(aminothioxomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Thiohydroxylamine, S-(aminothioxomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve standard laboratory techniques and conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .
Scientific Research Applications
Thiohydroxylamine, S-(aminothioxomethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Thiohydroxylamine, S-(aminothioxomethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiohydroxylamine, S-(aminothioxomethyl)- include other thiohydroxylamines and aminothioxomethyl derivatives. Some examples are:
- Thiohydroxylamine
- Aminothioxomethylamine
- Thiohydroxylamine, S-(methylthioxomethyl)-
Uniqueness
Thiohydroxylamine, S-(aminothioxomethyl)- is unique due to its specific combination of functional groups, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .
Properties
CAS No. |
23601-55-0 |
---|---|
Molecular Formula |
CH4N2S2 |
Molecular Weight |
108.19 g/mol |
IUPAC Name |
amino carbamodithioate |
InChI |
InChI=1S/CH4N2S2/c2-1(4)5-3/h3H2,(H2,2,4) |
InChI Key |
XQIJUNRYEIASNK-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)SN |
Origin of Product |
United States |
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